molecular formula C16H13FN4O3 B2939004 5-(4-fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide CAS No. 1798538-94-9

5-(4-fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide

Cat. No.: B2939004
CAS No.: 1798538-94-9
M. Wt: 328.303
InChI Key: KHYLRSQJGKHXBG-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a heterocyclic small molecule featuring:

  • Oxazole core: A five-membered aromatic ring with nitrogen and oxygen at positions 1 and 3, substituted at position 5 with a 4-fluorophenyl group.
  • Amide linker: A carboxamide group connects the oxazole ring to an ethyl chain.
  • Pyridazinone moiety: The ethyl chain terminates in a 6-oxopyridazine ring, a six-membered di-azaheterocycle with a ketone oxygen at position 4.

The 4-fluorophenyl group may enhance metabolic stability and lipophilicity, while the pyridazinone could participate in hydrogen bonding or metal coordination .

Properties

IUPAC Name

5-(4-fluorophenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3/c17-12-5-3-11(4-6-12)13-10-19-16(24-13)15(23)18-8-9-21-14(22)2-1-7-20-21/h1-7,10H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYLRSQJGKHXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)oxazole-2-carboxamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18_{18}H17_{17}FN4_{4}O3_{3}
  • Molecular Weight : 348.36 g/mol

This compound features a complex structure that includes an oxazole ring, a pyridazinone moiety, and a fluorophenyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It could interact with cell surface receptors, influencing signal transduction pathways associated with cell proliferation and survival.
  • Gene Expression Regulation : The compound might affect the expression of genes related to disease processes, particularly in cancer.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit notable pharmacological effects:

  • Anticancer Properties :
    • Studies have shown that related compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
    • For instance, indole derivatives have demonstrated the ability to inhibit tumor-associated enzymes, suggesting potential for anticancer applications.
  • Anti-inflammatory Effects :
    • Compounds with similar functional groups have been noted for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like pulmonary fibrosis .
  • Neurological Implications :
    • Some derivatives have shown promise in neurological applications by modulating neurotransmitter systems or providing neuroprotective effects.

Case Study 1: Anticancer Activity

In a study assessing the efficacy of related oxazole derivatives against various cancer cell lines, it was found that these compounds significantly reduced cell viability and induced apoptosis in cancer cells. The mechanism was linked to the inhibition of specific signaling pathways (e.g., PI3K/Akt pathway), leading to reduced tumor growth in vivo.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of similar compounds in a mouse model of bleomycin-induced pulmonary fibrosis. The results indicated that treatment with these compounds led to a significant reduction in lung fibrosis markers and improved pulmonary function metrics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth; induction of apoptosis
Anti-inflammatoryReduction in fibrosis markers; improved lung function
NeurologicalModulation of neurotransmitter systems

Comparison with Similar Compounds

N-(2-Fluoro-5-(5-((5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-N-methyl-1-benzothiophene-2-carboxamide (1227207-29-5)

Structural Similarities :

  • Fluorinated aromatic system : Contains a 2-fluoro-substituted phenyl group, analogous to the 4-fluorophenyl in the target compound.

Key Differences :

  • Benzothiophene carboxamide : Replaces the oxazole ring, introducing sulfur-based aromaticity and altered electronic properties.

Inferred Implications :

  • The benzothiophene may enhance π-π stacking in hydrophobic binding pockets, while the methylpyrrolidine-pyridine group could improve pharmacokinetic properties (e.g., oral bioavailability) .

3-(3,4-Dimethyl-phenyl)-Pyrazine-2-carboxylic Acid Cyclopropylmethyl-[2-(5-Fluoro-1H-Indol-3-yl)-ethyl]-Amide (1223585-67-8)

Structural Similarities :

  • Fluorinated aromatic group : Includes a 5-fluoroindole, sharing the fluorine atom’s electronegativity and steric effects.
  • Amide linker : Utilizes a flexible ethyl chain to connect heterocyclic systems.

Key Differences :

  • Pyrazine vs. oxazole : The pyrazine ring (two adjacent nitrogens) replaces oxazole, altering hydrogen-bonding capacity and dipole moments.
  • Indole moiety: Introduces a bicyclic structure with NH groups, enabling hydrogen bonding distinct from the target’s pyridazinone.

Inferred Implications :

  • The pyrazine core may reduce metabolic oxidation compared to oxazole, while the indole could enhance interactions with serotoninergic or kinase targets .

(S)-3-Benzyloxy-N-(4-(4-Fluorophenoxy)phenyl)-2-(2-(4-Methyl-1H-1,2,3-Triazol-1-yl)acetamido)propanamide (1221878-83-6)

Structural Similarities :

  • 4-Fluorophenoxy group: Mirrors the 4-fluorophenyl substitution in the target compound.
  • Amide-rich architecture : Features multiple amide bonds, similar to the ethyl-linked carboxamide in the target.

Key Differences :

  • Triazole and benzyloxy groups : The triazole introduces a polar aromatic ring, while the benzyloxy group increases steric bulk.
  • Chiral center : The (S)-configuration at the propanamide backbone may influence enantioselective binding.

Inferred Implications :

  • The triazole’s polarity could improve aqueous solubility, while the benzyloxy group might affect blood-brain barrier penetration .

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